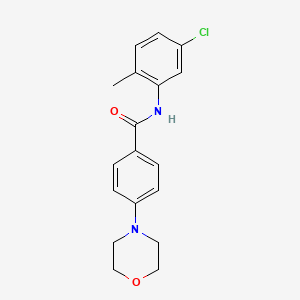
N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide, also known as TAK-659, is a small-molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors and is known to selectively target the Bruton's tyrosine kinase (BTK) enzyme, which is involved in the regulation of B-cell receptor (BCR) signaling.
Mécanisme D'action
N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide selectively inhibits the BTK enzyme, which is a crucial component of the BCR signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, and dysregulation of this pathway has been implicated in several diseases. N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide binds to the ATP-binding site of BTK and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide have been extensively studied in vitro and in vivo. N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide has been shown to inhibit B-cell proliferation, induce apoptosis in B-cell lymphomas, and reduce inflammation in animal models of autoimmune diseases. N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide has also been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide is its low solubility, which can make it challenging to administer in vivo. Another limitation is the lack of clinical data on the efficacy and safety of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide in humans.
Orientations Futures
Several future directions for the development of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide have been proposed. One potential application is in the treatment of B-cell malignancies, where N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide could be used in combination with other therapies to improve outcomes. Another potential application is in the treatment of autoimmune diseases, where N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide could be used to reduce inflammation and prevent tissue damage. Further preclinical and clinical studies are needed to evaluate the efficacy and safety of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide in these and other diseases. Additionally, the development of more soluble analogs of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide could improve its pharmacokinetic properties and facilitate its clinical use.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies and autoimmune disorders. Preclinical studies have shown that N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide can inhibit BCR signaling and induce apoptosis in B-cell lymphomas. N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-2-5-15(19)12-17(13)20-18(22)14-3-6-16(7-4-14)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJVCCLSBVKWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-(morpholin-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-butanesulfonamide](/img/structure/B4794695.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-phenylacetamide](/img/structure/B4794697.png)
![3-methyl-N-[(5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4794704.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4794709.png)
![N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4794720.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4794725.png)
![N-benzyl-N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B4794736.png)
![5-isopropyl-2-methyl-3-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4794742.png)
![2-(4-chlorophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4794745.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-piperidinecarboxamide](/img/structure/B4794751.png)
![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-methylbenzamide](/img/structure/B4794754.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B4794758.png)
![4-benzyl-1-[3-(phenylsulfonyl)propanoyl]piperidine](/img/structure/B4794769.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4794776.png)